

Application Note: Structural Elucidation of Zapizolam using NMR Spectroscopy

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Compound of Interest

Compound Name: Zapizolam

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Abstract

This document provides a detailed protocol and application note for the structural elucidation of **Zapizolam**, a pyridodiazepine and benzodiazepine analog, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data for **Zapizolam** in the public domain, this note presents a comprehensive, predicted NMR analysis based on its known chemical structure and data from analogous compounds. The protocols outlined herein for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are designed to provide a robust framework for the characterization of **Zapizolam** and related novel psychoactive substances. All predicted quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

Zapizolam is a pyridodiazepine derivative with sedative and anxiolytic effects, structurally related to the benzodiazepine class of drugs.[1] Its emergence as a designer drug necessitates the availability of reliable analytical methods for its unequivocal identification and characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of small molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2]

This application note details the systematic approach to confirming the chemical structure of **Zapizolam** (Figure 1) using a suite of NMR experiments.

Figure 1: Chemical Structure of **Zapizolam**

- Systematic Name: 8-chloro-6-(2-chlorophenyl)-4H-pyrido[2,3-f][1][3][4]triazolo[4,3-a][3][4]diazepine[5]
- Molecular Formula: C₁₅H₉Cl₂N₅[3]
- Molar Mass: 330.17 g/mol [1]

Predicted NMR Data for Zapizolam

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Zapizolam**. These predictions are based on the analysis of its chemical structure, including the influence of electron-withdrawing groups (chlorine, nitrogen atoms) and the aromatic systems, drawing parallels with spectral data of similar benzodiazepine analogs.

Table 1: Predicted ¹H NMR Data for **Zapizolam** (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|-----------------------------------|---------------|-------------------|---------------------|
| ~8.20 | d | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.60 - 7.40 | m | 4H | Ar-H (chlorophenyl) |
| ~5.20 | d (J ≈ 12 Hz) | 1H | CH ₂ |
| ~3.80 | d (J ≈ 12 Hz) | 1H | CH ₂ |

Table 2: Predicted ¹³C NMR Data for **Zapizolam** (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ , ppm) | Carbon Type | Assignment |
|--|-----------------|----------------------|
| ~168 | Quaternary | C=N |
| ~155 | Quaternary | C-Cl (pyridine) |
| ~152 | Quaternary | Triazole C |
| ~148 | Quaternary | Pyridine C |
| ~140 | Quaternary | Pyridine C |
| ~138 | Quaternary | Ar-C (chlorophenyl) |
| ~134 | Quaternary | Ar-C (chlorophenyl) |
| ~132 | CH | Ar-CH (chlorophenyl) |
| ~130 | CH | Ar-CH (chlorophenyl) |
| ~129 | CH | Ar-CH (chlorophenyl) |
| ~128 | CH | Ar-CH (chlorophenyl) |
| ~125 | CH | Pyridine CH |
| ~120 | CH | Pyridine CH |
| ~118 | Quaternary | C-N |
| ~45 | CH ₂ | CH ₂ |

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality NMR data for the structural elucidation of **Zapizolam**.

Sample Preparation

- Weigh approximately 5-10 mg of purified **Zapizolam** sample.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher field) spectrometer equipped with a cryoprobe for enhanced sensitivity.

3.2.1. ¹H NMR Spectroscopy

- Pulse Program: zg30
- Number of Scans: 16
- Spectral Width: 16 ppm
- Acquisition Time: 4 s
- Relaxation Delay: 2 s

3.2.2. ¹³C NMR Spectroscopy

- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 s
- Relaxation Delay: 2 s

3.2.3. 2D COSY (Correlation Spectroscopy)

- Pulse Program: cosygpqf
- Number of Scans: 4
- Spectral Width (F1 and F2): 12 ppm

- Data Points (F2): 2048

- Increments (F1): 256

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Pulse Program: hsqcedetgpsisp2.2

- Number of Scans: 8

- Spectral Width (F2 - ^1H): 12 ppm

- Spectral Width (F1 - ^{13}C): 180 ppm

- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: 145 Hz

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Pulse Program: hmbcgplpndqf

- Number of Scans: 16

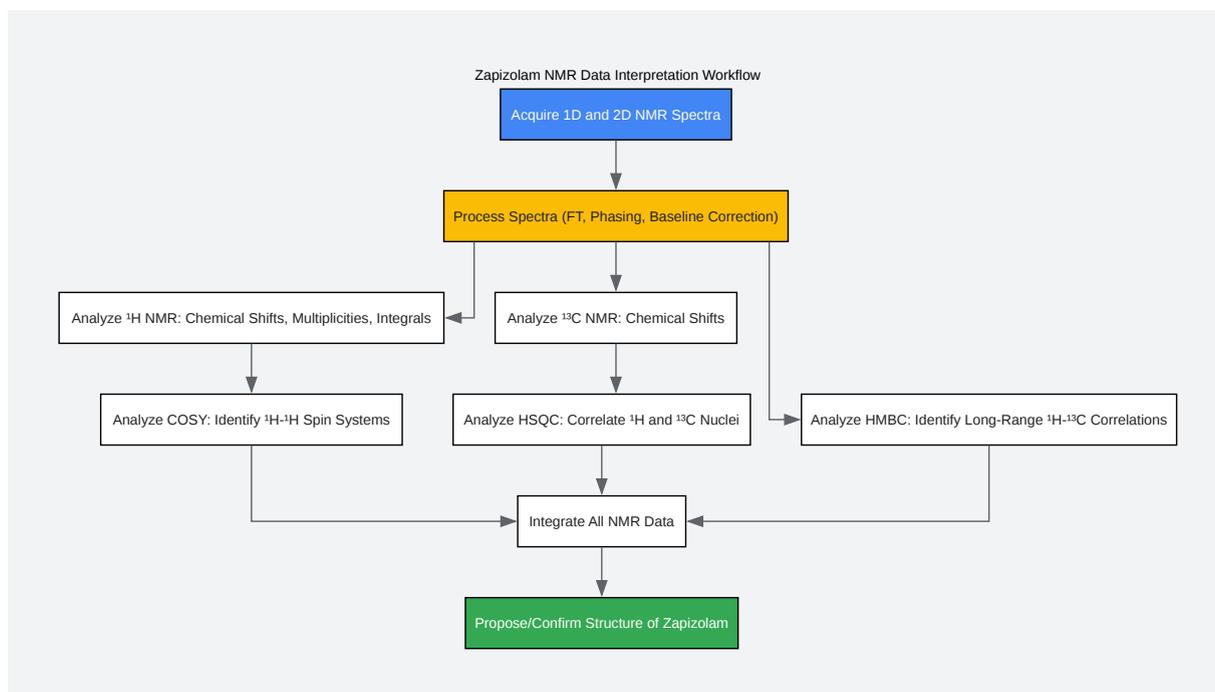
- Spectral Width (F2 - ^1H): 12 ppm

- Spectral Width (F1 - ^{13}C): 220 ppm

- Long-range $^1\text{J}(\text{C},\text{H})$ Coupling Constant: 8 Hz

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the acquired NMR data to confirm the structure of **Zapizolam**.

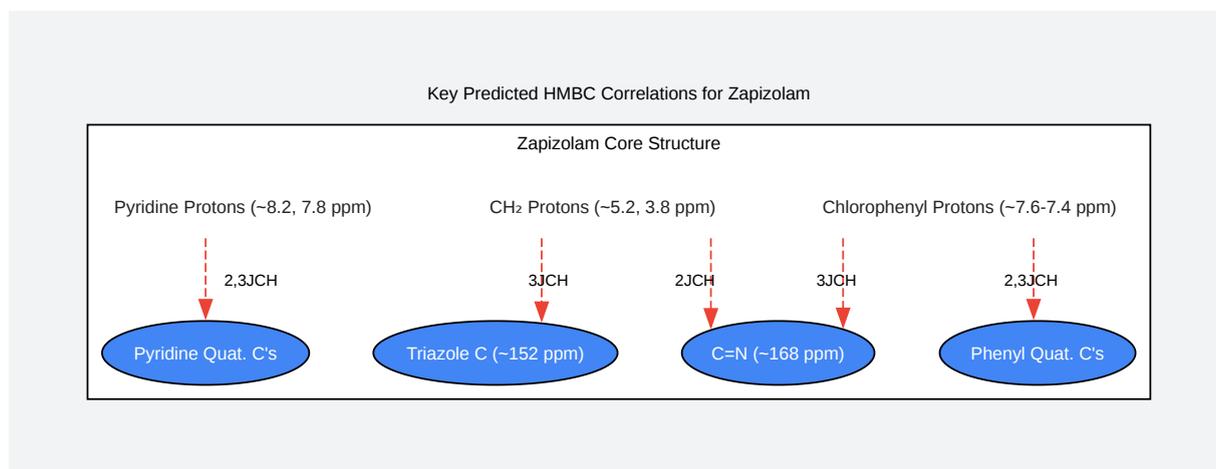


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Caption: Workflow for **Zapizolam** Structural Elucidation.

Expected 2D NMR Correlations

The following diagram illustrates the key predicted long-range (HMBC) correlations that would be crucial in assembling the **Zapizolam** structure.



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Caption: Predicted HMBC correlations in **Zapizolam**.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a definitive method for the structural elucidation of **Zapizolam**. By following the detailed protocols for data acquisition and employing a systematic workflow for data interpretation, researchers can unequivocally confirm the identity and structure of this compound. The predicted data and expected correlations presented in this note serve as a valuable reference for analysts working on the characterization of **Zapizolam** and other related designer benzodiazepines. It is imperative to compare experimentally obtained data with these predictions to achieve a confident structural assignment.

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